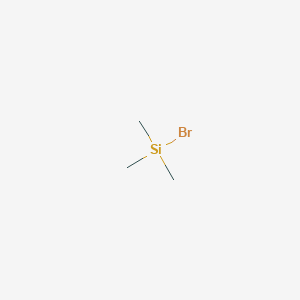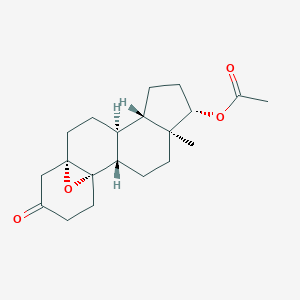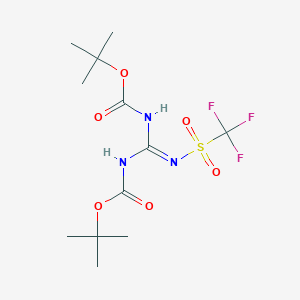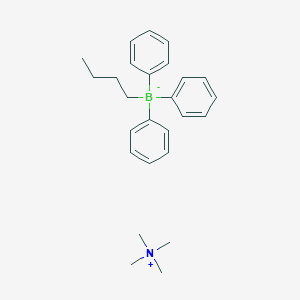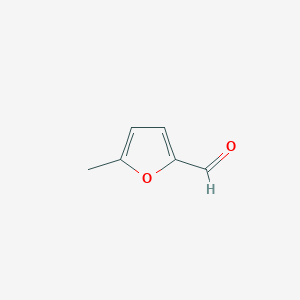
5-甲基糠醛
概述
描述
5-Methyl furfural: is an organic compound with the molecular formula C6H6O2 . It is a derivative of furfural, characterized by a furan ring with a methyl group and an aldehyde group attached. This compound is a colorless to yellow liquid with a distinctive odor and is used in various industrial applications, including as a flavoring agent and an intermediate in organic synthesis .
科学研究应用
5-Methyl furfural has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of flavors, fragrances, and as a precursor for biofuels
作用机制
The mechanism of action of 5-Methyl furfural involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins and DNA, potentially affecting cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to interfere with metabolic processes and enzyme activities .
安全和危害
未来方向
5-Methylfurfural (5-MF), a promising C6 platform molecule, is directly produced from biomass-derived carbohydrates by iodide-mediated transfer hydrogenation . Under the optimized conditions, 30–50% of 5-MF is yielded from low-cost sugars and starch with 5-MF productivity as high as 103 mmol g cat−1 h −1 . The catalytic system is simple, robust, recyclable, and preferable to other approaches for the production of 5-MF .
生化分析
Biochemical Properties
5-Methylfurfural plays a role in biochemical reactions, particularly in the fermentation process of certain microorganisms. For instance, it has been found to inhibit the sodium l-lactate fermentation of Staphylococcus epidermidis, a common bacterial colonizer on the surface of human skin .
Cellular Effects
In terms of cellular effects, 5-Methylfurfural has been shown to reduce the production of malodors by inhibiting the fermentation process of Staphylococcus epidermidis . This suggests that it can influence cell function by modulating metabolic processes.
Molecular Mechanism
The molecular mechanism of 5-Methylfurfural involves its interaction with enzymes involved in the fermentation process. Specifically, it has been found to inhibit acetolactate synthase (ALS), an enzyme crucial for the fermentation of sodium l-lactate in Staphylococcus epidermidis .
Dosage Effects in Animal Models
In animal models, the European Food Safety Authority concluded that all compounds except 5-Methylfurfural are safe at the proposed maximum use level for all animal species . For 5-Methylfurfural, it is safe at the proposed use level of 0.5 mg/kg complete feed for cattle, salmonids and non-food producing animals and at the use level of 0.3 mg/kg complete feed for pigs and poultry .
准备方法
Synthetic Routes and Reaction Conditions: 5-Methyl furfural can be synthesized through several methods. One common approach involves the hydrogenolysis of 5-hydroxymethylfurfural using palladium catalysts. This method achieves high selectivity and yield under controlled conditions . Another method involves the conversion of starch to 5-Methyl furfural using hydrochloric acid, sodium iodide, and hydrogen in a biphasic solvent system .
Industrial Production Methods: Industrial production of 5-Methyl furfural often relies on the hydrogenation of furfural derivatives. The process typically involves the use of metal catalysts and specific reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 5-Methyl furfural undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid.
Reduction: It can be reduced to 5-methylfurfuryl alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: 5-Methyl-2-furancarboxylic acid.
Reduction: 5-Methylfurfuryl alcohol.
Substitution: Halogenated derivatives of 5-Methyl furfural.
相似化合物的比较
Similar Compounds:
Furfural: Similar structure but lacks the methyl group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a methyl group.
2-Furancarboxaldehyde: Another derivative of furfural with different substituents
Uniqueness: 5-Methyl furfural is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methyl group enhances its hydrophobicity and influences its reactivity compared to other furfural derivatives .
属性
IUPAC Name |
5-methylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5-2-3-6(4-7)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDFNZMQXZILJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060714 | |
| Record name | 5-methyl-2-Furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, spicy-sweet, warm and slightly caramellic odour | |
| Record name | 5-Methylfurfural | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
89.00 to 90.00 °C. @ 26.00 mm Hg | |
| Record name | 5-Methyl-2-furancarboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | 5-Methylfurfural | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.098-1.108 | |
| Record name | 5-Methylfurfural | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
620-02-0 | |
| Record name | 5-Methylfurfural | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-furfural | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furancarboxaldehyde, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-methyl-2-Furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylfurfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-FURALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4482BZC72D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methyl-2-furancarboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 5-MF?
A1: 5-Methylfurfural has the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol. Spectroscopically, it exhibits characteristic peaks in gas chromatography-mass spectrometry (GC-MS) analysis, which helps in its identification and quantification. [, , ]
Q2: How does 5-MF perform under various conditions relevant to its applications?
A3: Research suggests that 5-MF's performance is influenced by factors like temperature, pressure, and solvent systems. For instance, its extraction rate from oak chips in model wine media is affected by chip size, toasting degree, time of contact, and ethanol content. []
Q3: What are the primary catalytic applications of 5-MF?
A4: 5-MF serves as a key platform chemical for synthesizing various compounds. One notable application is its conversion into 2,5-dimethylfuran (DMF), a potential biofuel, through hydrogenolysis and hydrogenation processes. [, , ]
Q4: Can you elaborate on the reaction mechanism of 5-MF hydrogenolysis to DMF?
A5: Research suggests that oxygen defects in catalysts like nickel cobalt oxide (NiCo2O4) play a crucial role in 5-MF hydrogenolysis. These defects promote the hydrogenation of the C=O group and enhance the accessibility of Lewis acidic metal cations, facilitating the C-OH group's hydrogenolysis. []
Q5: Are there alternative pathways for the catalytic conversion of 5-MF?
A6: Yes, 5-MF can also be converted to 5-formylfuran-2-acetic acid (FFA) via carbonylation using a palladium complex catalyst in aqueous media. This reaction highlights the potential of 5-MF as a starting material for producing valuable chemicals. []
Q6: Has computational chemistry been employed in 5-MF research?
A7: Yes, Density Functional Theory (DFT) calculations and microkinetic modeling have been used to investigate the ring-opening of 5-MF over ruthenium catalysts. These studies provide valuable insights into the reaction mechanisms and factors influencing product selectivity. []
Q7: How do structural modifications of 5-MF affect its reactivity?
A8: While limited information is available on specific SAR studies for 5-MF, it is known that its reactivity is influenced by the presence of the furan ring and the methyl substituent. For instance, the methyl group in 5-MF differentiates its reactivity from furfural in Cannizzaro reactions. []
Q8: What are the common strategies for improving the stability and handling of 5-MF?
A8: While specific formulation strategies are not extensively discussed in the provided research, it is known that 5-MF is often used in solution form for various applications. Factors like solvent selection and storage conditions likely play a role in maintaining its stability.
Q9: What are the safety considerations associated with handling 5-MF?
A9: 5-MF, like many chemicals, requires careful handling. While specific hazard data is not detailed in the provided abstracts, researchers should consult safety data sheets and follow appropriate laboratory practices when working with 5-MF.
Q10: What analytical techniques are commonly used to study and quantify 5-MF?
A11: GC-MS is widely employed for the identification and quantification of 5-MF in various matrices, including food products, beverages, and reaction mixtures. [, , , , ] Additionally, high-performance liquid chromatography (HPLC) methods have been developed for its determination in honey and sugar-containing materials. []
Q11: What is the environmental impact of 5-MF and its degradation products?
A11: While the provided research does not extensively discuss the ecotoxicological effects of 5-MF, responsible waste management and exploring biodegradation pathways are crucial for minimizing its potential environmental impact.
Q12: What strategies can be implemented for the sustainable use and disposal of 5-MF?
A12: While specific recycling methods are not detailed in the provided research, exploring the potential for 5-MF recovery from reaction mixtures and developing environmentally friendly disposal methods are important for its sustainable use.
Q13: What research infrastructure is crucial for advancing 5-MF research?
A15: Access to advanced analytical techniques like GC-MS and HPLC is essential for characterizing and quantifying 5-MF and its derivatives. Additionally, computational chemistry resources and expertise are valuable for investigating reaction mechanisms and exploring new applications. [, ]
Q14: What are some historical milestones in the research and application of 5-MF?
A16: The use of 5-MF in flavoring applications, particularly in East Asia, dates back several decades. [] More recently, research interest in 5-MF has surged due to its potential as a platform chemical for biofuels and bio-based materials. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



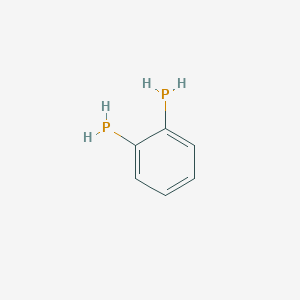
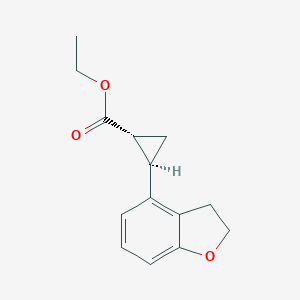
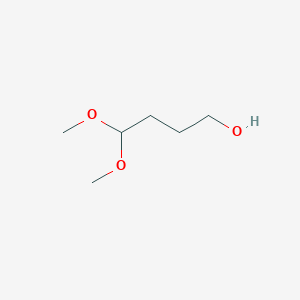
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)


